molecular formula C19H16O4 B2402503 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate CAS No. 869080-10-4

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate

Cat. No.: B2402503
CAS No.: 869080-10-4
M. Wt: 308.333
InChI Key: UQCVSYMWEBEKLG-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate is a chemical compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate typically involves the esterification of 4-Methyl-2-oxo-3-phenylchromen-7-ol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-3-17(20)22-14-9-10-15-12(2)18(13-7-5-4-6-8-13)19(21)23-16(15)11-14/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCVSYMWEBEKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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